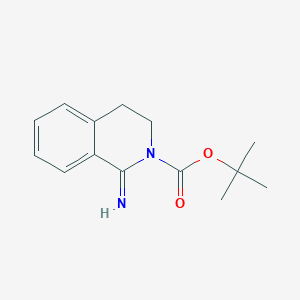

Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

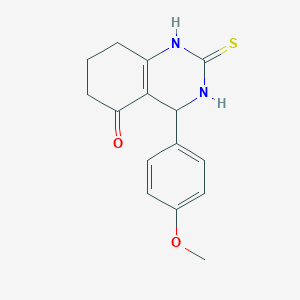

Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate is a chemical compound with the molecular weight of 246.31 . Its IUPAC name is tert-butyl 1-imino-3,4-dihydroisoquinoline-2 (1H)-carboxylate .

Molecular Structure Analysis

The InChI code for Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate is 1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-10-6-4-5-7-11(10)12(16)15/h4-7,15H,8-9H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.科学的研究の応用

Chemoselective Tert-butoxycarbonylation Reagent The compound tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate (BBDI) is recognized for its application as a chemoselective tert-butoxycarbonylation reagent. It has been effectively used for the tert-butoxycarbonylation of acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without the need for a base. This process proceeds under mild conditions and yields high chemoselectivity, showcasing BBDI's utility in the synthesis of protected amines and phenols (Saito, Ouchi, & Takahata, 2006).

Synthesis of Substituted Isoquinolines Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate has been utilized in the synthesis of substituted isoquinolines through electrophilic cyclization of iminoalkynes. This method facilitates the formation of halogen-, selenium-, and sulfur-containing disubstituted isoquinolines and naphthyridines under mild conditions. It supports a variety of iminoalkynes and achieves moderate to excellent yields, demonstrating the compound's versatility in heterocyclic chemistry (Huang, Hunter, & Larock, 2002).

Versatile Synthesis of Isoquinolines and Isochromenes Another innovative application involves the PdI2-catalyzed oxidative heterocyclization/alkoxycarbonylation of (2-alkynylbenzylidene)amine derivatives. This method selectively affords isoquinoline and isochromene derivatives by N-cyclization or O-cyclization, respectively, from tert-butyl amines and N-(2-alkynylbenzylidene)-N′-phenylhydrazines. The reactions occur at elevated pressures of a CO/air mixture, emphasizing the compound's utility in creating complex heterocycles under controlled conditions (Gabriele et al., 2011).

Asymmetric Synthesis of Tetrahydroquinoline Derivatives In the domain of asymmetric synthesis, tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate plays a critical role in the formation of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives. This process involves a tandem conjugate addition/cyclization reaction, showcasing the compound's potential in creating chiral centers with high diastereoselectivity and enantioselectivity, which are valuable in medicinal chemistry (Davies et al., 2009).

Diastereoselective Alkylation in Synthesis of Tetrahydroisoquinolines Lastly, the compound is involved in the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors to synthesize tetrahydroisoquinolines. This process highlights its role in the stereoselective synthesis of biologically relevant compounds, including the synthesis of the alkaloid (+)-corlumine, indicating the compound's applicability in the synthesis of natural products and pharmaceuticals (Huber & Seebach, 1987).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-10-6-4-5-7-11(10)12(16)15/h4-7,15H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZSHHZAXJELHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1=N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

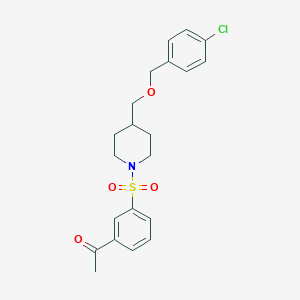

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2654604.png)

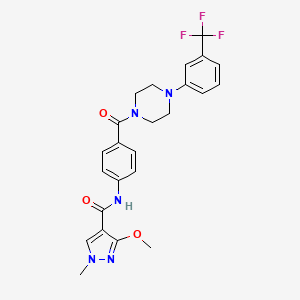

![2,2,2-trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone](/img/structure/B2654610.png)

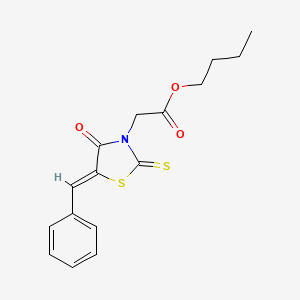

![Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2654614.png)

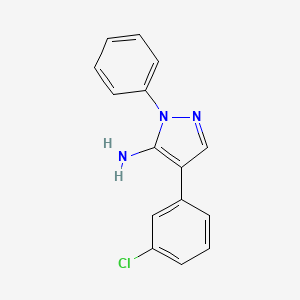

![N-[(4-benzyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2654623.png)

![1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654626.png)